Nickelhexafluorophosphate
Description
Overview of Nickel(II) Coordination Environments with Hexafluorophosphate (B91526) Counterions
The coordination chemistry of nickel(II), a d⁸ transition metal ion, is notably rich and varied, capable of adopting several common geometries, including octahedral, square-planar, and tetrahedral. The use of hexafluorophosphate as a counterion is instrumental in accessing this diversity, as its weak coordinating ability often allows the primary ligands to dictate the final structure and electronic properties of the complex.
Nickel(II) hexafluorophosphate complexes are frequently synthesized with nitrogen- and oxygen-donor ligands. For instance, reactions with polypyridyl ligands such as 2,2'-bipyridine (B1663995) (bpy), 1,10-phenanthroline (B135089) (phen), and 2,2'-dipyridylamine (B127440) (dpa) readily form charged complexes with the general formula [Ni(L)ₓ]²⁺, which are then isolated as their hexafluorophosphate salts. bohrium.com X-ray crystallographic studies of complexes like Ni(Ph₂phen)₃₂, Ni(dpa)₂(phen)₂, and Ni(bpy)₃₂ reveal that the nickel(II) center is in a distorted octahedral geometry, coordinated to the nitrogen atoms of the polypyridyl ligands. bohrium.com In these cases, the hexafluorophosphate ions are non-coordinated, residing in the crystal lattice to balance the charge of the complex cation. bohrium.comcdnsciencepub.com
However, the description of PF₆⁻ as "non-coordinating" is an idealization. In some instances, particularly when the primary ligands create a coordinatively unsaturated or specific steric environment, the hexafluorophosphate anion can interact with the metal center. Evidence for this weak coordination comes from structural and spectroscopic studies. In the complex tetrakis(4-methylpyridine)nickel(II)hexafluorophosphate, Ni(4-mepy)₄₂, the nickel ion is surrounded by a square-planar array of four 4-methylpyridine (B42270) ligands. cdnsciencepub.comcdnsciencepub.com The PF₆⁻ anions are situated in the axial positions, above and below this plane, with a short Nickel-Fluorine distance of 3.031 Å, indicating a weak, essentially ionic, interaction. cdnsciencepub.comcdnsciencepub.com This interaction is significant enough to influence the properties of the complex, though it is much weaker than a typical covalent bond. cdnsciencepub.com
The choice of solvent and ligands can lead to fascinating spin-state equilibria. A nickel(II) complex with a porphyrin analogue ligand, Ni-1, exists in a low-spin, square-planar geometry in non-coordinating solvents like chloroform. rsc.org However, in coordinating solvents such as methanol, two solvent molecules bind to the axial positions, resulting in a high-spin, octahedral geometry. rsc.org This conversion is a clear example of solvatochromism. Similarly, low-spin, square-planar nickel(II) complexes with bidentate N,O-donor ligands can be converted to high-spin, octahedral species by the coordination of two molecules of a coordinating solvent like N,N-dimethylformamide (DMF). nih.gov This equilibrium between spin states, often accompanied by thermochromism, is a key feature of nickel(II) hexafluorophosphate systems. rsc.orgnih.gov
The table below summarizes the coordination environments of selected Nickel(II) hexafluorophosphate complexes.
| Complex | Ligand(s) | Ni(II) Geometry | Spin State | PF₆⁻ Role | Reference(s) |
| Ni(bpy)₃₂ | 2,2'-bipyridine (bpy) | Distorted Octahedral | High-spin | Non-coordinated anion | bohrium.com |
| Ni(4-mepy)₄₂ | 4-methylpyridine (4-mepy) | Square-planar (primary), weakly capped | Low-spin | Weakly coordinating anion | cdnsciencepub.comcdnsciencepub.com |
| Ni(phenanporphodimethene) | Phenanporphodimethene | Square-planar or Octahedral | Low-spin or High-spin (solvent dependent) | Non-coordinated anion | rsc.org |
| Ni(Py(Bz)₂)(tBuacac) | Py(Bz)₂, tBuacacH | Square-planar or Octahedral | Low-spin or High-spin (solvent dependent) | Non-coordinated anion | nih.gov |
| [NiCl(P(OCH₂PPh₂)₃)][PF₆] | P(OCH₂PPh₂)₃, Chloride | Not specified | Not specified | Non-coordinated anion | rsc.org |
Historical Context of Hexafluorophosphate as a Weakly Coordinating Anion in Transition Metal Chemistry
The concept of "non-coordinating" or, more accurately, "weakly coordinating anions" (WCAs) is fundamental to the development of modern coordination chemistry. chemeurope.com These anions are crucial for stabilizing highly reactive, electrophilic cationic species, particularly those of transition metals with unsaturated coordination spheres. chemeurope.comnih.gov
The landscape of WCAs underwent a significant transformation in the 1990s with the introduction of even less coordinating anions, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, commonly known as [BArᶠ₄]⁻ or "BARF". chemeurope.com These newer anions are much larger and distribute their negative charge over a greater number of electronegative atoms, making them far less likely to coordinate to a metal center. This development led to a re-evaluation of the coordinating ability of older anions. It is now widely recognized that PF₆⁻ and BF₄⁻ can, and do, coordinate to highly electrophilic metal centers, such as those containing Zr(IV) or certain tungsten complexes. chemeurope.comacs.org Despite this, hexafluorophosphate remains an extremely useful and widely employed anion in transition metal chemistry due to its accessibility, relative stability, and sufficiently weak coordinating nature for a broad range of applications. nih.gov
Scope and Research Significance of Nickel(II) Hexafluorophosphate Systems
The study of nickel(II) hexafluorophosphate coordination compounds is driven by their diverse and significant applications in various fields of chemical research. The hexafluorophosphate anion is often the counterion of choice because it is generally inert to oxidation and reduction and is less coordinating than many alternatives, which allows the properties of the cationic nickel complex to be studied with minimal interference.
A major area of research is in catalysis . Nickel complexes are known to be effective catalysts for a variety of organic transformations, including olefin polymerization. The use of weakly coordinating anions like hexafluorophosphate is essential in creating the coordinatively unsaturated, cationic nickel centers that are often the active species in these catalytic cycles.
The rich electrochemical behavior of nickel(II) complexes makes them significant in the study of redox processes and materials science . Many nickel(II) hexafluorophosphate complexes with polypyridyl or Schiff base ligands exhibit reversible or quasi-reversible Ni(II)/Ni(I) or Ni(III)/Ni(II) redox couples. bohrium.comiucr.org This redox activity is of interest for developing new molecular materials with specific electronic properties. bohrium.com Furthermore, some complexes serve as models for the active sites of nickel-containing enzymes, such as cofactor F430 in methyl-coenzyme M reductase or [NiFe] hydrogenases. rsc.orgscielo.org.mx The study of synthetic analogues, like nickel(II) hexafluorophosphate complexes with N/S donor ligands, provides insight into the mechanisms of biological processes like hydrogen evolution. iucr.orgscielo.org.mx
Another significant driver of research is the phenomenon of spin-crossover (SCO) . As previously mentioned, nickel(II) complexes can exist in equilibrium between low-spin (diamagnetic, S=0) and high-spin (paramagnetic, S=1) states. rsc.orgnih.gov This transition can be triggered by external stimuli such as temperature (thermochromism) or solvent composition (solvatochromism). Nickel(II) hexafluorophosphate systems provide a platform to study the subtle ligand-field effects that govern this equilibrium. rsc.orgnih.gov The ability to switch the magnetic and optical properties of a material with an external trigger is a key goal in the development of molecular switches and sensors.
The table below summarizes key research findings for several Nickel(II) hexafluorophosphate complexes.
| Complex Formula | Research Focus | Key Findings | Reference(s) |
| Ni(phenanporphodimethene) | Solvatochromism, Spin-Crossover, Bioinorganic Modeling | Reversible conversion from low-spin square-planar to high-spin octahedral by solvent coordination. Model for cofactor F430. | rsc.org |
| Ni(bpy)₃₂ | Electrochemistry, Molecular Materials | Shows different redox behaviors depending on the specific polypyridyl ligands, indicating tunability of electronic properties. | bohrium.com |
| Ni(Py(Bz)₂)(tBuacac) | Thermochromism, Spin-Crossover | Exhibits thermochromic behavior in acetone, resulting from the equilibrium between low-spin and high-spin structures. | nih.gov |
| [Ni(C₁₃H₁₈N₃S)]PF₆ | Electrocatalysis, Bioinorganic Modeling | Acts as a catalyst for proton reduction, with the ligand structure influencing the overpotential. Relevant to hydrogenase mimics. | iucr.org |
| Ni(4-mepy)₄₂ | Structural Chemistry, Weak Interactions | Provides clear structural evidence for weak, axial interaction between Ni(II) and the PF₆⁻ anion. | cdnsciencepub.comcdnsciencepub.com |
Properties
CAS No. |
23730-94-1 |
|---|---|
Molecular Formula |
F12NiP2 |
Molecular Weight |
348.622 g/mol |
IUPAC Name |
nickel(2+);dihexafluorophosphate |
InChI |
InChI=1S/2F6P.Ni/c2*1-7(2,3,4,5)6;/q2*-1;+2 |
InChI Key |
OVKZNHFBWYHZTH-UHFFFAOYSA-N |
Canonical SMILES |
F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ni+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Nickel Ii Hexafluorophosphate Complexes
Direct Synthesis Routes for Ni(L)n(PF₆)₂ Salts
Direct synthesis involves the reaction of a nickel(II) precursor with one or more ligands (L) in a suitable solvent, leading directly to the formation of the target Ni(L)n(PF₆)₂ salt. The choice between aqueous and non-aqueous pathways is primarily dictated by the solubility of the ligands and the nickel salt precursor.
Reactions from Aqueous Solutions
The synthesis of Nickel(II) hexafluorophosphate (B91526) complexes in aqueous or mixed aqueous-organic media is a common and straightforward method, particularly for water-soluble ligands. The general approach involves the combination of a simple, water-soluble nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), with the desired ligand in water or a water-miscible solvent like ethanol.
The hexafluorophosphate complex is then typically isolated through a salt metathesis reaction. An aqueous solution of a hexafluorophosphate salt, commonly ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆), is added to the solution containing the cationic nickel-ligand complex. The low solubility of the resulting Nickel(II) hexafluorophosphate complex in the aqueous medium drives its precipitation.
A prime example is the synthesis of tris(2,2'-bipyridine)nickel(II) hexafluorophosphate, Ni(bpy)₃₂. This complex can be precipitated from an ethanol/water mixture containing the nickel salt and the 2,2'-bipyridine (B1663995) ligand. mdpi.com The conditions of this rapid precipitation can influence the crystalline phase of the product, with both chiral (conglomerate) and racemic phases being accessible. mdpi.com
Template synthesis is another powerful technique performed in aqueous or mixed-solvent systems. In this method, the nickel(II) ion acts as a template, organizing and promoting the reaction between precursor molecules to form a larger, more complex ligand that coordinates to the metal in situ. For instance, a mono-Schiff base complex can be formed by the condensation of a tripodal tetraamine ligand with 2-acetylpyridine in the presence of a nickel(II) ion in an ethanol-water solution. nih.gov While the reported example yielded a perchlorate salt, this methodology is directly applicable to the synthesis of hexafluorophosphate analogues by using a nickel(II) hexafluorophosphate precursor or by subsequent anion exchange.
Table 1: Examples of Direct Synthesis from Aqueous/Mixed Solutions This is an interactive table. Click on the headers to sort.
| Target Complex | Ni(II) Precursor | Ligand(s) | PF₆⁻ Source | Solvent | Key Conditions |
|---|---|---|---|---|---|
| Ni(bpy)₃₂ | Nickel(II) sulfate | 2,2'-bipyridine | (NH₄)PF₆ | EtOH/H₂O | Rapid precipitation mdpi.com |
| Ni(L)(H₂O)₂* | Ni(PF₆)₂·6H₂O | Asymmetrical tetraamine, 2-acetylpyridine | N/A | EtOH/H₂O | Template condensation nih.gov |
*Method adapted from synthesis of the perchlorate analogue.
Non-Aqueous Synthetic Pathways
Non-aqueous solvents are essential when working with ligands that have poor water solubility. Solvents such as methanol, ethanol, acetonitrile (B52724), and tetrahydrofuran (THF) are commonly employed. The synthetic strategy is similar to the aqueous route, where a nickel(II) salt is reacted with the ligand. The choice of the nickel precursor is broader and can include salts like nickel(II) acetate (Ni(OAc)₂), nickel(II) chloride (NiCl₂), or hydrated nickel(II) hexafluorophosphate (Ni(PF₆)₂·xH₂O).
One documented method involves the synthesis of a dinuclear azido-bridged complex, [Ni(pap)₂(N₃)]₂(PF₆)₂, where 'pap' is 2-(phenylazo)pyridine. This synthesis is performed in methanol, reacting a pre-formed nickel-azido complex with ammonium hexafluorophosphate to achieve the final product. researchgate.net
More unconventional methods have also been developed. Sonochemical synthesis, for example, utilizes high-intensity ultrasound to induce chemical reactions. The complex hexakis(1-methylimidazole)nickel(II) hexafluorophosphate, Ni(C₄H₆N₂)₆(PF₆)₂, has been successfully synthesized by sonicating nickel powder and 1-methylimidazole in an ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate, which serves as both the solvent and the source of the PF₆⁻ anion. semanticscholar.org
Table 2: Examples of Non-Aqueous Synthetic Pathways This is an interactive table. Click on the headers to sort.
| Target Complex | Ni(II) Precursor | Ligand(s) | PF₆⁻ Source | Solvent | Key Conditions |
|---|---|---|---|---|---|
| [Ni(pap)₂(N₃)]₂(PF₆)₂ | Ni(pap)₂(N₃) | 2-(phenylazo)pyridine, Sodium azide | (NH₄)PF₆ | Methanol | Anion exchange researchgate.net |
Ligand Exchange and Ancillary Ligand Incorporation Techniques
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry and a versatile method for synthesizing new complexes. chemguide.co.uk This technique starts with a stable, pre-existing nickel(II) complex, and one or more of its ligands are replaced by different ones. The most common precursor for these reactions is the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which is readily available from dissolving salts like nickel(II) hexafluorophosphate hydrate in a non-coordinating solvent. docbrown.info
The substitution of the weakly bound water ligands can be achieved by introducing stronger ligands, such as ammonia (B1221849) (NH₃) or ethylenediamine (B42938) (en). docbrown.infonewassignmenthelp.co.uk These reactions are often reversible, and the position of the equilibrium can be controlled by adjusting the concentration of the incoming ligand. chemguide.co.uk The substitution can be partial or complete. For example, adding ammonia to an aqueous solution of a Ni(II) salt first precipitates nickel hydroxide, which then redissolves in excess ammonia to form the hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺. newassignmenthelp.co.uk
The incorporation of ancillary (or secondary) ligands allows for the fine-tuning of the electronic and steric properties of the complex. This can be achieved by reacting a precursor complex, such as Ni(L)(CH₃CN)₂₂, with other N-donor ligands like pyridine. In such cases, the more weakly bound acetonitrile ligands are readily displaced by pyridine, while the primary macrocyclic ligand remains coordinated. nih.gov This principle is broadly applicable for creating mixed-ligand hexafluorophosphate complexes.
Table 3: Illustrative Ligand Exchange Reactions on Ni(II) Centers This is an interactive table. Click on the headers to sort.
| Precursor Complex | Incoming Ligand | Product Complex | Key Feature |
|---|---|---|---|
| [Ni(H₂O)₆]²⁺ | Ammonia (excess) | [Ni(NH₃)₆]²⁺ | Complete substitution of aqua ligands newassignmenthelp.co.uk |
| [Ni(H₂O)₆]²⁺ | Ethylenediamine (en) | [Ni(en)₃]²⁺ | Chelation with a bidentate ligand docbrown.info |
Electrochemical and Oxidative Synthesis of Nickel(II) Hexafluorophosphate Derivatives
Electrochemical and oxidative methods provide alternative routes to Nickel(II) hexafluorophosphate complexes, often enabling the synthesis of species that are difficult to obtain through conventional means, particularly in the realm of organometallic chemistry.
Electrochemical synthesis can be employed to generate highly reactive low-valent nickel precursors, such as Ni(0) or Ni(I) species, which can then react in situ to form stable Ni(II) complexes. While direct electrochemical synthesis of simple Ni(II) hexafluorophosphate coordination complexes is not common, the electrochemical behavior of nickel complexes confirms that the Ni(II)/Ni(III) and Ni(II)/Ni(0) redox couples are accessible, suggesting the feasibility of electrosynthesis under specific conditions. nih.gov
Oxidative synthesis typically starts from a stable, low-valent nickel precursor, most commonly the Ni(0) complex bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)₂. This Ni(0) starting material is then oxidized to Ni(II) in the presence of the desired ligands and a hexafluorophosphate source. Another approach is the oxidative addition of substrates like alkyl or aryl halides to a Ni(II) species, which can generate transient Ni(III) or Ni(IV) intermediates. acs.org These high-valent species can then participate in reductive elimination pathways that yield the final product, regenerating a Ni(II) center. These oxidative routes are particularly valuable for the formation of nickel-carbon bonds in organometallic derivatives. acs.orgnih.gov
Structural Elucidation and Crystallographic Analysis of Nickel Ii Hexafluorophosphate Complexes
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the precise determination of the three-dimensional atomic arrangement in crystalline solids. For nickel(II) hexafluorophosphate (B91526) complexes, SC-XRD studies have provided invaluable insights into the coordination environment of the nickel(II) ion, revealing a variety of geometries influenced by the steric and electronic properties of the coordinated ligands.
Analysis of Coordination Geometries Around Nickel(II) Centers
The d⁸ electronic configuration of the Ni(II) ion allows for several possible coordination geometries, most commonly square-planar, tetrahedral, and octahedral. The specific geometry adopted is a delicate balance of ligand field effects, steric hindrance between ligands, and packing forces within the crystal lattice.
A square-planar geometry is common for four-coordinate Ni(II) complexes, particularly with strong-field ligands. In hexafluorophosphate salts, this geometry is often observed with tetradentate macrocyclic ligands or with four monodentate ligands.
One such example is [2-({[2-(piperazin-1-yl-κ²N¹,N⁴)ethyl]imino-κN}methyl)benzenethiolato-κS]nickel(II) hexafluorophosphate, where the nickel ion is surrounded by an N,N′,N′′,S-tetradentate ligand. The coordination environment is distinctly square-planar. cdnsciencepub.com Similarly, the complex 5,5,7,12,12,14-hexamethyl-1(S),4(S),8(R),11(R)-tetraazacyclotetradecane-nickel(II) hexafluorophosphate, abbreviated as Ni(II)SSRRL₂, also features a square-planar nickel center coordinated by the four nitrogen donors of the macrocyclic ligand. cdnsciencepub.com
In the complex tetrakis(4-methylpyridine)nickel(II) hexafluorophosphate, Ni(4-mepy)₄(PF₆)₂, the nickel atom is coordinated by a square-planar array of four 4-methylpyridine (B42270) ligands. The hexafluorophosphate anions are situated above and below this plane. The short Ni-N distances are consistent with those found in other square-planar Ni(II) complexes where the anions are non-coordinating or very weakly interacting.
Table 1: Selected Crystallographic Data for Square-Planar Ni(II) Hexafluorophosphate Complexes
| Compound | Ni-Donor Bond Lengths (Å) | Key Bond Angles (°) | Reference |
|---|---|---|---|
| [Ni(C₁₃H₁₈N₃S)]PF₆·CH₂Cl₂ | N/A | N-Ni-N (bite angle) = 76.05(10) | cdnsciencepub.com |
| Ni(4-mepy)₄(PF₆)₂ | Ni-N = 1.916(9), 1.919(10) | N/A |
Six-coordinate nickel(II) complexes typically adopt an octahedral or distorted octahedral geometry. This is one of the most common coordination geometries for Ni(II). In hexafluorophosphate salts, this geometry is often achieved through coordination with polydentate ligands or a combination of ligands and solvent molecules.
The complex tris(2,2′-bipyridine)nickel(II) hexafluorophosphate, Ni(bpy)₃₂, provides a classic example of a six-coordinate complex with a distorted octahedral geometry. In this compound, three bidentate 2,2'-bipyridine (B1663995) ligands coordinate to the central nickel(II) ion. The average Ni-N bond distance in this complex is a key parameter used to analyze the packing effects and the preference for certain crystal phases. mdpi.com The deviation from ideal octahedral geometry (with 90° and 180° cis and trans angles, respectively) is common and can be attributed to the bite angle of the chelating ligands and crystal packing forces. sci-hub.seorientjchem.org In other reported distorted octahedral nickel(II) complexes, trans angles have been observed to decrease significantly from the ideal 180°, with values recorded in the range of 154-157°. sci-hub.se
Table 2: Selected Crystallographic Data for Distorted Octahedral Ni(II) Hexafluorophosphate Complexes
| Compound | Average Ni-N Bond Length (Å) | Coordination Environment | Reference |
|---|---|---|---|
| Ni(bpy)₃₂ | ~2.09 | NiN₆ | mdpi.com |
While less common than square-planar or octahedral geometries for Ni(II), four-coordinate tetrahedral and five-coordinate structures are known, particularly with bulky ligands or specific ligand frameworks that preclude planar or octahedral arrangements. The hexafluorophosphate anion is instrumental in isolating these cationic complexes.
Single-crystal X-ray diffraction studies have confirmed the structures of both four- and five-coordinate nickel(II) complexes containing a diphosphine–phosphonite ligand and a hexafluorophosphate counter-ion. For instance, the reaction of PhP(OCH₂PPh₂)₂ with [NiCl₂(DME)] in the presence of NH₄PF₆ yields the four-coordinate ionic complex [NiCl(PhP(OCH₂PPh₂)₂) -κ³P,P,P][PF₆]. cdnsciencepub.com Further reaction with isocyanide ligands (RNC) can lead to five-coordinate monocationic complexes such as [NiCl(PhP(OCH₂PPh₂)₂-κ³P,P,P)(RNC)][PF₆]. cdnsciencepub.com The geometry of these five-coordinate complexes can be described as either trigonal bipyramidal or square pyramidal, often with some degree of distortion between the two idealized forms.
Table 3: Examples of Tetrahedral and Five-Coordinate Ni(II) Hexafluorophosphate Complexes
| Compound Type | Example Formula | Coordination Number | Reference |
|---|---|---|---|
| Four-Coordinate | [NiCl(PhP(OCH₂PPh₂)₂-κ³P,P,P)][PF₆] | 4 | cdnsciencepub.com |
| Five-Coordinate | [NiCl(PhP(OCH₂PPh₂)₂-κ³P,P,P)(RNC)][PF₆] | 5 | cdnsciencepub.com |
Characterization of Anion-Cation Interactions
In the crystal structures of many nickel(II) hexafluorophosphate complexes, the PF₆⁻ anion does not form a covalent bond with the nickel center. Instead, it is held in the crystal lattice through weaker electrostatic forces and hydrogen bonding.
In the structure of tetrakis(4-methylpyridine)nickel(II) hexafluorophosphate, the PF₆⁻ groups are positioned in the axial sites above and below the square plane of the [Ni(4-mepy)₄]²⁺ cation. The crystal structure shows that the anions are not fully coordinated to the nickel but are held in these positions by weak, primarily ionic, interactions. The shortest distance between the nickel center and a fluorine atom of the anion is 3.031(8) Å, which is significantly longer than a typical Ni-F covalent bond, confirming the weakly interacting nature of the anion.
Similarly, in the crystal structure of Ni(II)SSRRL₂, the solid state is held together by hydrogen bonds between hydrogen atoms on the nickel-containing dication and the fluorine atoms of the hexafluorophosphate anions. cdnsciencepub.com These interactions, while not coordinative in the classic sense, are crucial for the stability and arrangement of the crystal lattice.
Table 4: Anion-Cation Distances in Ni(II) Hexafluorophosphate Complexes
| Compound | Interaction Type | Shortest Ni···F Distance (Å) | Reference |
|---|---|---|---|
| Ni(4-mepy)₄(PF₆)₂ | Weak Ionic Interaction | 3.031(8) | |
| Ni(II)SSRRL₂ | Cation-Anion Hydrogen Bonding | N/A | cdnsciencepub.com |
Evidence for Axial Anion Association
In many nickel(II) complexes, particularly those with a square-planar geometry, the metal center can accept additional ligands in the axial positions to form five- or six-coordinate species. This phenomenon, known as axial association, is crucial in understanding the reactivity and electronic properties of the complex. Nickel(II) porphyrinates, for instance, are known to switch from a diamagnetic low-spin state (S=0) to a paramagnetic high-spin state (S=1) upon the coordination of one or two axial ligands. mdpi.com This change is driven by the altered occupancy of the d(x²-y²) and d(z²) orbitals of the nickel center. mdpi.com
Anagostic Interactions Involving Nickel Centers
Anagostic interactions are a type of intramolecular or intermolecular interaction between a coordinatively unsaturated transition metal and a C−H bond of a ligand. wikipedia.org These interactions are primarily electrostatic in nature and are distinct from the more covalent three-center, two-electron agostic bonds. wikipedia.org Anagostic interactions are characterized by longer metal-hydrogen distances and wider bond angles compared to their agostic counterparts. wikipedia.orgresearchgate.net
In the context of nickel(II) complexes, anagostic interactions are observed where C-H bonds from the ligand framework are held in close proximity to the nickel center. illinois.edu These geometrically enforced interactions can influence the complex's geometry and reactivity. illinois.edu For example, in certain square-planar pyridinophane nickel complexes, anagostic interactions between the ethylene (B1197577) bridge protons and the nickel center have been identified. illinois.edu
Crystallographic studies provide definitive evidence for these interactions, revealing key geometric parameters.
Table 1: Characteristic Geometric Parameters for Anagostic Interactions in Nickel(II) Complexes
| Interaction | Ni···H Distance (Å) | Ni···H-C Angle (°) | Reference |
|---|---|---|---|
| General Anagostic | 2.3–2.9 | 110–170 | wikipedia.org |
| cis-bis[...]nickel(II) Complex | 2.50 and 2.57 | 120.1 and 119.7 | nih.gov |
| bis(μ-N,O-...)–nickel(II) Complex | 2.94 and 3.02 | 120 and 167 | researchgate.net |
These subtle interactions, though weak, can play a role in stabilizing specific conformations and may impact the catalytic activity of the complex by sterically hindering access to the metal center. illinois.edu
Structural Dynamics and Temperature-Dependent Transformations
Nickel(II) complexes can exhibit dynamic structural behavior, including transformations that are dependent on temperature. nih.govmdpi.comresearchgate.net These transformations can involve changes in coordination geometry, loss or gain of solvent molecules, or alterations in the crystal packing. mdpi.comresearchgate.net
Thermogravimetric analysis (TGA) combined with differential scanning calorimetry (DSC) are powerful techniques to study these thermal events. For example, studies on dinuclear nickel(II) Schiff base complexes have detailed multi-stage thermal decomposition processes, starting with the loss of lattice and coordinated water molecules at specific temperature ranges, followed by the decomposition of the organic ligands at higher temperatures. nih.govmdpi.com
In some cases, these structural changes are reversible and can be monitored by temperature-dependent diffraction techniques. The electronic structure of nickel-containing materials can also show significant temperature dependence, which influences their magnetic and conductive properties. unine.ch These dynamic behaviors are critical for understanding the stability and potential applications of nickel hexafluorophosphate complexes at various temperatures.
Polycrystalline and Powder Diffraction Techniques
While single-crystal X-ray diffraction provides the most detailed structural information, it requires high-quality crystals that can be difficult to grow. For materials like nickel(II) hexafluorophosphate complexes that are often obtained as microcrystalline powders, polycrystalline and powder X-ray diffraction (PXRD) are indispensable analytical tools. spuvvn.edu
PXRD is used to:
Identify crystalline phases: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid, allowing for phase identification and purity assessment.
Determine unit cell parameters: By indexing the diffraction peaks, the dimensions and symmetry of the crystal's unit cell can be determined. spuvvn.edujocpr.com Studies on various nickel(II) complexes have successfully used PXRD data to identify crystal systems as triclinic, monoclinic, or orthorhombic. spuvvn.edujocpr.com
Analyze structural transformations: Temperature-dependent PXRD can be employed to monitor phase transitions, such as those induced by heating or changes in hydration state. researchgate.net
Obtain structural information: Although less detailed than single-crystal analysis, Rietveld refinement of powder data can be used to solve and refine crystal structures.
The sharp, well-defined peaks in the powder diffraction patterns of synthesized nickel(II) complexes indicate good crystallinity and a single-phase nature. spuvvn.edu
Neutron Diffraction Studies for Hydrogen Atom Localization and Hydrogen Bonding Networks
X-ray diffraction is often limited in its ability to precisely locate hydrogen atoms, especially in the presence of heavy metal atoms like nickel, due to hydrogen's very low X-ray scattering cross-section. osti.goviupac.org Neutron diffraction overcomes this limitation as neutrons are scattered by atomic nuclei, and the scattering length of hydrogen (and its isotope deuterium) is comparable to that of heavier elements. ias.ac.innih.gov This makes neutron diffraction the method of choice for the accurate determination of hydrogen atom positions. ias.ac.in
This capability is crucial for several aspects of structural chemistry in nickel(II) hexafluorophosphate complexes:
Precise M-H Bond Distances: In hydride complexes, neutron diffraction provides highly accurate measurements of metal-hydrogen bond lengths, with standard deviations typically in the range of 0.002–0.020 Å, compared to 0.05–0.20 Å for X-ray methods. iupac.org
Characterization of Hydrogen Bonding: It allows for the unambiguous characterization of hydrogen bonding networks within the crystal lattice. ias.ac.in This includes the geometry of O-H···O, N-H···O, and other hydrogen bonds involving coordinated water molecules, ligands, or counter-ions. rsc.orgnih.gov The detailed knowledge of these networks is essential for understanding how molecules are packed and stabilized in the solid state.
Studying Anagostic Interactions: By precisely locating the hydrogen atoms involved, neutron diffraction can provide definitive evidence and accurate geometric parameters for weak C-H···Ni anagostic interactions.
Electronic Structure and Spectroscopic Investigations of Nickel Ii Hexafluorophosphate Systems
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy is a powerful tool for probing the d-d transitions and charge transfer phenomena that characterize transition metal complexes. In nickel(II) hexafluorophosphate (B91526) systems, these electronic transitions are sensitive to the ligand field, solvent, and temperature, leading to observable changes in their absorption and emission spectra.
The electronic spectra of nickel(II) complexes are typically characterized by relatively weak d-d transitions and more intense charge transfer bands. The d-d transitions, which involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital, are formally Laporte-forbidden but become partially allowed through vibronic coupling or in complexes with lower symmetry. chemistryjournals.net In an octahedral field, a d⁸ ion like Ni(II) is expected to exhibit three spin-allowed d-d transitions.
Charge transfer (CT) bands, on the other hand, involve the movement of an electron between orbitals that are predominantly metal in character and those that are predominantly ligand in character. wikipedia.org These transitions are Laporte-allowed and spin-allowed, resulting in much higher molar absorptivities (ε values often around 50,000 L mol⁻¹ cm⁻¹) compared to d-d transitions (ε values typically between 20–200 L mol⁻¹ cm⁻¹). wikipedia.org CT bands can be classified as either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). libretexts.org LMCT transitions result in the reduction of the metal center, while MLCT results in its oxidation. wikipedia.org In some systems, intraligand charge transfer (ILCT) transitions can also be observed, where an electron is transferred between orbitals of the ligand itself. nih.gov
Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), have been employed to assign the electronic transitions observed in the UV-Vis spectra of Ni(II) complexes. dpublication.com These calculations often reveal a mixed character for the observed bands, with significant contributions from both MLCT and ligand-to-ligand charge transfer (LLCT). dpublication.com
Table 1: Comparison of d-d and Charge Transfer Transitions
| Feature | d-d Transitions | Charge Transfer (CT) Transitions |
| Nature of Transition | Electron moves between metal d-orbitals | Electron moves between metal and ligand orbitals |
| Intensity (ε) | Weak (20–200 L mol⁻¹ cm⁻¹) | Intense (~50,000 L mol⁻¹ cm⁻¹) |
| Selection Rules | Laporte-forbidden | Laporte-allowed, Spin-allowed |
Solvatochromic and Thermochromic Phenomena
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.net This effect arises from differential solvation of the ground and excited electronic states of the molecule. researchgate.net Nickel(II) complexes, including those with hexafluorophosphate as the counter-ion, can exhibit solvatochromism, indicating a change in the coordination environment of the nickel ion in different solvents. For instance, a nickel(II) complex can convert from a low-spin, square-planar geometry in a non-coordinating solvent to a high-spin, octahedral geometry in a coordinating solvent, leading to a noticeable color change. rsc.org This change is often accompanied by a shift in the electronic absorption bands. rsc.org
Thermochromism is a reversible, temperature-dependent change in color. researchgate.net In some nickel(II) hexafluorophosphate systems, thermochromic behavior is observed, which is associated with a reversible transformation between different coordination geometries as the temperature changes. rsc.org For example, a complex might exist as a mixture of four-coordinate low-spin and six-coordinate high-spin species at room temperature, with the equilibrium shifting towards the six-coordinate species at lower temperatures, resulting in a color change from blue to purple. rsc.org This transformation can be monitored by observing the changes in the UV-vis absorption spectrum as a function of temperature. rsc.org
Table 2: Solvatochromic and Thermochromic Effects in a Ni(II) Complex
| Phenomenon | Conditions | Observed Change | Spectroscopic Evidence |
| Solvatochromism | Change from non-coordinating (e.g., CHCl₃) to coordinating (e.g., MeOH) solvent | Conversion from low-spin square-planar to high-spin octahedral geometry | Shift in absorption maxima |
| Thermochromism | Cooling a THF solution from 20 °C to -80 °C | Color change from blue to purple | Increase in intensity of higher energy absorption peak |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and structure of nickel(II) hexafluorophosphate systems. By analyzing the vibrational frequencies, one can characterize the metal-ligand bonds and probe the structure and interactions of the hexafluorophosphate anion.
The hexafluorophosphate (PF₆⁻) anion, assuming ideal octahedral (Oₕ) symmetry, has six fundamental vibrational modes. However, not all of these modes are active in both IR and Raman spectroscopy due to selection rules. The vibrational modes are typically labeled as ν₁, ν₂, ν₃, ν₄, ν₅, and ν₆. The intense stretching vibration of the PF₆⁻ counter-ion is a prominent feature in the infrared spectrum of these complexes. researchgate.net The totally symmetric stretching mode, ν₁(A₁g), is particularly useful for studying anion-cation interactions. researchgate.net
Table 3: Vibrational Modes of the PF₆⁻ Anion (Oₕ Symmetry)
| Mode | Symmetry | Description | IR Activity | Raman Activity |
| ν₁ | A₁g | Symmetric P-F Stretch | Inactive | Active (Polarized) |
| ν₂ | E g | Symmetric P-F Stretch | Inactive | Active (Depolarized) |
| ν₃ | F₁u | Asymmetric P-F Stretch | Active | Inactive |
| ν₄ | F₁u | Asymmetric F-P-F Bend | Active | Inactive |
| ν₅ | F₂g | Asymmetric F-P-F Bend | Inactive | Active (Depolarized) |
| ν₆ | F₂u | Asymmetric F-P-F Bend | Inactive | Inactive |
Influence of Anion-Cation Interactions on Vibrational Signatures
In the solid state and in certain solutions, the PF₆⁻ anion can interact with the cationic nickel(II) complex. cdnsciencepub.com These anion-cation interactions can lead to a distortion of the PF₆⁻ anion from perfect Oₕ symmetry. cdnsciencepub.com This reduction in symmetry can cause vibrational modes that are normally IR or Raman inactive to become active, and can also lead to the splitting or broadening of active bands. cdnsciencepub.com For example, a very broad ν₃ absorption and the appearance of a medium intensity, formally forbidden band in the infrared spectrum can indicate a distortion of the anion due to weak anion-cation interactions. cdnsciencepub.com The extent of these interactions can be influenced by factors such as temperature and the nature of the other ligands in the complex. cdnsciencepub.com
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions induced by electromagnetic radiation between different electron spin states of a system in the presence of a static magnetic field. wikipedia.org It is a powerful tool for studying paramagnetic species, which possess one or more unpaired electrons. wikipedia.org In the context of nickel(II) hexafluorophosphate systems, EPR spectroscopy provides invaluable insights into the electronic structure, oxidation states, and coordination environment of the nickel center.
Characterization of Paramagnetic Nickel Species (e.g., Ni(I))
While the parent compound is Nickel(II) hexafluorophosphate, EPR spectroscopy is particularly effective in characterizing other paramagnetic oxidation states that can be generated, such as Nickel(I). Ni(I) species, with a d9 electron configuration, are paramagnetic and thus EPR active. nih.gov The generation of Ni(I) from Ni(II) precursors is a common step in catalytic cycles, and EPR is instrumental in identifying and characterizing these transient or stable intermediates.
The EPR spectrum of a Ni(I) species is characterized by its g-tensor and hyperfine coupling constants. The g-tensor provides information about the electronic environment around the nickel ion, while hyperfine coupling to neighboring nuclei with non-zero nuclear spin (e.g., 31P, 14N, 1H) reveals details about the delocalization of the unpaired electron onto the ligands. nih.gov
For example, upon one-electron reduction of a Ni(II) precursor, a Ni(I) species can be formed which exhibits a characteristic rhombic EPR spectrum. researchgate.net Multifrequency EPR studies (using X-band, Q-band, and D-band) are often employed to accurately determine the g-tensor anisotropy and hyperfine splitting, providing a detailed picture of the electronic structure. nih.gov These studies have shown that EPR spectroscopy is a sensitive and useful probe for Ni(I) species. nih.gov The analysis of the EPR parameters can also reveal structural information; for instance, higher resolution spectra can indicate a more symmetric and well-defined geometry, even in frozen solutions. nih.gov
| Complex/Species | gₓ | gᵧ | g₂ | Reference |
| Ni(I) species 2 | 2.241 | 2.113 | 2.049 | researchgate.net |
| [Ni(PCy₂NᵗBu₂)₂]⁺ | 2.146 | 2.063 | 2.017 | nih.gov |
| Ni(III) species 3 | 2.298 | 2.197 | 2.002 | researchgate.net |
This table presents EPR g-tensor values for representative paramagnetic nickel species. The values are indicative of the electronic environment of the nickel center.
Spin States and Zero-Field Splitting Studies
Nickel(II) is a d⁸ ion, and in an octahedral coordination environment, it possesses a high-spin (S=1) ground state with two unpaired electrons. mdpi.com Such systems are often termed "EPR-silent" at standard X-band frequencies because the degeneracy of the spin states is lifted even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). aip.org This splitting can be larger than the microwave energy used in conventional EPR spectrometers, making transitions unobservable. nih.govillinois.edu
The ZFS is described by the axial parameter (D) and the rhombic parameter (E), which are defined by the spin Hamiltonian. mdpi.comaip.org These parameters quantify the energy separation between the Mₛ sublevels (Mₛ = -1, 0, +1 for an S=1 system). aip.org A positive D value indicates that the Mₛ = 0 state is the lowest in energy, while a negative D value signifies that the Mₛ = ±1 states are lower. aip.org The magnitude and sign of D are highly sensitive to the coordination geometry and the nature of the ligands. mdpi.comresearchgate.net For instance, in octahedral Ni(II) complexes, a weak axial ligand field typically results in a positive D value, whereas a strong axial ligand field leads to a negative D value. mdpi.comresearchgate.net
High-frequency and high-field EPR (HFEPR) is often required to directly measure the ZFS parameters for Ni(II) complexes. mdpi.com This technique uses higher microwave frequencies and magnetic fields, which can overcome the large ZFS. nih.gov The obtained spin Hamiltonian parameters are crucial for understanding the magnetic anisotropy of the molecule. researchgate.net For example, HFEPR studies on Ni(ttcn)₂₂ yielded D = +0.555 cm⁻¹ and E = +0.072 cm⁻¹, confirming a weak zero-field splitting. nih.gov
| Complex | D (cm⁻¹) | E (cm⁻¹) | g-values | Reference |
| Ni(ttcn)₂₂ | +0.555 | +0.072 | gₓ=2.1018, gᵧ=2.1079, g₂=2.0964 | nih.gov |
| [Ni(bpy)(NCS)₂] | -1 to -10 (negative D range for series) | - | - | researchgate.net |
| [Ni(HIM₂-py)₂(NO₃)]⁺ | -1 to -10 (negative D range for series) | - | - | researchgate.net |
This table summarizes experimentally determined zero-field splitting (ZFS) parameters for selected high-spin Nickel(II) complexes. The D and E values provide insight into the magnetic anisotropy of the complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For paramagnetic species like many Nickel(II) hexafluorophosphate complexes, the presence of unpaired electrons significantly influences the NMR spectra, giving rise to what is known as paramagnetic NMR.
Paramagnetic NMR for Structural and Electronic Insights
In paramagnetic Ni(II) complexes, the unpaired electrons create a local magnetic field that can dramatically affect the NMR signals of nearby nuclei. This results in two primary effects: large shifts in the resonance frequencies (hyperfine shifts) and significant line broadening due to rapid nuclear relaxation. scispace.com While line broadening can sometimes be a challenge, the hyperfine shifts provide a rich source of structural and electronic information. scispace.comreddit.com
The observed paramagnetic shift is a sum of two contributions: the contact shift and the pseudocontact (or dipolar) shift. The contact shift arises from the delocalization of unpaired electron spin density to the nucleus being observed, while the pseudocontact shift results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. By analyzing the magnitude and sign of these shifts for different nuclei in the molecule, it is possible to map the spin density distribution and gain detailed insights into the geometry of the complex in solution. scispace.com
For instance, ¹H NMR studies of paramagnetic nickel(II) complexes have been used to characterize the disposition of ligands in solution. scispace.com The selective paramagnetic relaxation (broadening) of proton resonances can be used to determine the proximity of different parts of a molecule to the paramagnetic nickel center, effectively mapping the binding locations of the metal complex. scispace.comresearchgate.net
Solution State Behavior and Dynamic Processes
NMR spectroscopy is an exceptional tool for studying dynamic processes in solution, and this extends to paramagnetic nickel complexes. Variable-temperature NMR studies can provide information on fluxional processes, such as ligand exchange and conformational changes. nih.gov
In systems containing Nickel(II) hexafluorophosphate, the lability of ligands can lead to exchange processes that occur on the NMR timescale. For example, the coordination of solvent molecules can lead to equilibria between different species, such as an equilibrium between a square-planar (diamagnetic, S=0) and an octahedral (paramagnetic, S=1) geometry. This spin-interconversion can be influenced by the coordinating ability of the solvent and the temperature.
Furthermore, dynamic NMR can be used to study the rates of ligand dissociation and association. nih.gov The presence of multiple species in equilibrium or the occurrence of rapid exchange can lead to broad NMR signals. nih.gov By analyzing the changes in the lineshape as a function of temperature, it is often possible to extract kinetic and thermodynamic parameters for these dynamic processes. In some cases, the hydrolysis of the hexafluorophosphate anion itself can be observed in solution by ¹⁹F and ³¹P NMR, which can influence the coordination chemistry and reactivity of the nickel complex. acs.org
Redox Chemistry and Electrochemical Behavior of Nickel Ii Hexafluorophosphate Complexes
Cyclic Voltammetry and Other Electrochemical Techniques
Cyclic Voltammetry and Other Electrochemical Techniques
Cyclic voltammetry (CV) is a principal tool for examining the redox behavior of nickel(II) hexafluorophosphate (B91526) complexes. By measuring the current response to a sweeping potential, CV can identify the formal potentials of redox couples, such as Ni(II)/Ni(III) and Ni(II)/Ni(I), and determine the reversibility of these electron transfer events.
The oxidation and reduction potentials of the nickel center in hexafluorophosphate complexes are highly dependent on the coordination environment, including the nature of the ligands and the geometry of the complex. These potentials dictate the thermodynamic feasibility of the complex participating in redox reactions.
For instance, square planar nickel(II) complexes with tetraazacyclotetradecane ligands exhibit reversible oxidation (Ni(II) → Ni(III)) and reduction (Ni(II) → Ni(I)) processes. cdnsciencepub.comresearchgate.net The specific potentials for these events are sensitive to the stereochemistry of the ligand. cdnsciencepub.comresearchgate.net Similarly, a nickel(II) complex with a porphyrin analogue ligand shows a nickel-centered reduction at -0.66 V (vs. Fc/Fc⁺), indicating the formation of a Ni(I) species. rsc.org In dinuclear complexes, the nickel centers can undergo consecutive metal-centered oxidations, such as Ni(I)Ni(I) → Ni(II)Ni(I) and Ni(II)Ni(I) → Ni(II)Ni(II). acs.org
The following table summarizes the redox potentials for various nickel(II) hexafluorophosphate complexes, illustrating the influence of the ligand environment.
| Complex | Redox Process | Potential (V) | Conditions / Reference Electrode | Citation |
|---|---|---|---|---|
| Ni(II)SSRRL2 | Ni(II)/Ni(III) Oxidation (E1/2) | +0.85 | vs. Ferrocene | cdnsciencepub.comresearchgate.net |
| Ni(II)SSRRL2 | Ni(II)/Ni(I) Reduction (E1/2) | -1.59 | vs. Ferrocene | cdnsciencepub.comresearchgate.net |
| Ni(II)SRSRL(PF6) | Ni(II)/Ni(III) Oxidation (Epa, irreversible) | +1.37 | vs. Ferrocene | cdnsciencepub.comresearchgate.net |
| Ni(II)SRSRL(PF6) | Ni(II)/Ni(I) Reduction (E1/2) | -1.62 | vs. Ferrocene | cdnsciencepub.comresearchgate.net |
| Ni-1 (Porphyrin analogue) | Ni(II)/Ni(I) Reduction | -0.66 | vs. Fc/Fc+ in CH2Cl2 | rsc.org |
| Dinickel complex 3N2 | Oxidation (irreversible, Epa) | -0.81 | in THF with nBu4NPF6 | acs.org |
| Dinickel complex 3N2 | Reduction (irreversible, Epc) | -1.80 | in THF with nBu4NPF6 | acs.org |
In many nickel(II) complexes, the ligands are not merely spectators but are "noninnocent," meaning they can actively participate in redox processes. science.gov In such cases, oxidation or reduction can be localized on the ligand framework rather than the metal center. This results in the formation of ligand radicals, and the electronic structure is often described as a nickel(II) center bound to a ligand radical. science.gov
A notable example involves a dinickel complex where oxidation induces the reductive activation of a bridging dinitrogen (N₂) ligand. acs.org Spectroscopic and computational data support the description of the resulting species as Ni(II)−(N₂•⁻)−Ni(II), where the N₂ moiety exists as a radical anion. acs.org Similarly, studies on nickel complexes with β-diketiminate ligands have shown that one-electron oxidation occurs on the ligand, generating a radical that delocalizes over two ligands. science.gov Another class of complexes, featuring azanidophenolate donor ligands and bipyridyl acceptor ligands, exhibits strong ligand-to-ligand charge-transfer (LL'CT) transitions, where the frontier photoactive molecular orbitals are primarily localized on the ligands. escholarship.org
The hexafluorophosphate (PF₆⁻) anion is generally considered a weakly or non-coordinating counterion in these systems. rsc.org Its primary role in electrochemical studies is to maintain charge neutrality in the bulk solution and to act as the anionic component of the supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (TBAPF₆), which is necessary to minimize solution resistance and ensure ion mobility. acs.orgacs.org
Electron Transfer Mechanisms Involving Nickel(II) Species
The reactivity of nickel(II) hexafluorophosphate complexes, particularly in catalysis, is governed by the mechanisms of electron transfer. These processes can occur within a single molecule (intramolecular) or between different molecules (intermolecular) and are fundamental to the catalytic cycles that nickel complexes mediate.
Electron transfer (ET) involving nickel complexes can be broadly categorized into inner-sphere and outer-sphere mechanisms. Intermolecular ET is crucial for many catalytic applications. A significant example is bimolecular photoinduced electron transfer, where a photoexcited triplet metal-to-ligand charge-transfer (³MLCT) state of a Ni(II) complex engages in electron transfer with a ground-state Ni(II) complex. researchgate.net This process generates Ni(III) and Ni(I) species without the need for an external oxidant, providing an alternative pathway for catalyst activation. researchgate.net
Intramolecular ET is also observed, particularly in multinuclear complexes. In one dinickel system, the reduction of the complex leads to the release of a bound N₂ ligand. This is described as a redox-induced electron transfer (RIET) process, where the reduction of the metal center results in the oxidation of the N₂•⁻ radical anion via intramolecular back electron transfer. acs.org
Nickel(II) species are key intermediates in a wide array of catalytic cross-coupling reactions that proceed through radical mechanisms. nih.gov These reactions often rely on catalytic cycles that shuttle nickel between various oxidation states, such as Ni(0)/Ni(II) or Ni(I)/Ni(III). acs.orgchinesechemsoc.org
A prevalent mechanism in cross-electrophile coupling involves a sequential reduction pathway. nih.govacs.org The cycle can be summarized as follows:
Radical Generation : A low-valent nickel species, typically Ni(I), reacts with an alkyl halide to generate an alkyl radical. nih.govacs.org
Radical Capture : The generated alkyl radical is then intercepted by a Ni(II) complex. nih.govacs.org This is a critical C-C, C-N, or C-O bond-forming step. chemrxiv.org
Intermediate Formation : The capture of the radical by the Ni(II) center leads to the formation of a high-valent Ni(III) intermediate. nih.govacs.org
Reductive Elimination : This Ni(III) species undergoes reductive elimination, forming the final cross-coupled product and regenerating a lower-valent nickel species (e.g., Ni(I)) that can re-enter the catalytic cycle. acs.org
The capture of the radical by the Ni(II) complex is a key step that expands the scope of cross-coupling and governs the chemo- and stereoselectivity of the reaction. nih.gov Some studies suggest this step may proceed through a concerted inner-sphere mechanism, where radical capture and bond formation occur simultaneously, rather than through a discrete Ni(III) intermediate. chemrxiv.org This highlights the intricate nature of electron and group transfer at the nickel center during catalysis.
Spectroelectrochemistry for Elucidating Redox Intermediates
Spectroelectrochemistry is a powerful analytical technique that provides real-time spectroscopic characterization of electrochemically generated species. By combining electrochemical control with spectroscopic measurements, it is possible to identify and study transient intermediates that are formed during the redox reactions of Nickel(II) hexafluorophosphate complexes. This approach has been instrumental in elucidating the electronic structure and reactivity of various nickel-centered redox species.
In a typical spectroelectrochemical experiment involving a Nickel(II) hexafluorophosphate system, the complex is dissolved in a suitable solvent containing a supporting electrolyte, often a tetraalkylammonium hexafluorophosphate salt such as tetrabutylammonium hexafluorophosphate (TBAPF6), to ensure conductivity. An external potential is then applied to the working electrode in a specially designed cell that allows for simultaneous electrochemical measurements and the acquisition of spectroscopic data, such as UV-Vis-NIR or electron paramagnetic resonance (EPR) spectra.
The application of a specific potential can induce electron transfer to or from the Nickel(II) center or the coordinated ligands, leading to the formation of redox intermediates such as Ni(I), Ni(III), or ligand-based radical species. The spectroscopic changes observed during this process provide a molecular-level view of the redox event.
Detailed Research Findings
Research on various Nickel(II) complexes in hexafluorophosphate-containing media has provided significant insights into their redox behavior. For instance, the spectroelectrochemistry of a bis(phosphine) Nickel(II) complex, [Ni(PPh2NPh2)2]²⁺, in an acetonitrile (B52724) solution with [NBu4][PF6] as the electrolyte, has been investigated. The UV-Vis spectra recorded during the experiment show distinct changes upon the application of a reduction potential, indicating the formation of new species. researchgate.net
Similarly, studies on other Nickel(II) complexes with different ligand systems in the presence of hexafluorophosphate electrolytes have been conducted to probe their one-electron oxidized states. acs.org For example, the Vis-NIR spectrum of the [Ni(dipyvd)2]²⁺(PF6)2 complex in acetonitrile reveals characteristic absorption bands that are sensitive to the oxidation state of the nickel center and the ligand. researchgate.net
The data obtained from these spectroelectrochemical studies are crucial for understanding the nature of the redox intermediates. For example, the appearance of new absorption bands in the UV-Vis-NIR spectrum can be assigned to specific electronic transitions within the generated species, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. In parallel, EPR spectroscopy can confirm the generation of paramagnetic species, such as Ni(I) or Ni(III) complexes, and provide information about their electronic environment.
Below are data tables summarizing key findings from spectroelectrochemical studies of Nickel(II) complexes in hexafluorophosphate media.
| Condition | Key Spectral Features (nm) | Inferred Species |
|---|---|---|
| No Applied Potential | ~350, ~450 | [Ni(PPh2NPh2)2]²⁺ |
| Potential of -1.4 V | Broad absorption increase | Reduced Ni species |
| Wavelength (nm) | Assignment |
|---|---|
| ~600 | d-d transition |
| ~900 | d-d transition |
Fundamental Magnetic Properties of Nickel Ii Hexafluorophosphate Complexes
Magnetic Susceptibility Measurements (SQUID)
Magnetic susceptibility measurements are a primary tool for investigating the magnetic properties of materials. For nickel(II) hexafluorophosphate (B91526) complexes, these measurements are commonly performed using a Superconducting Quantum Interference Device (SQUID) magnetometer. nih.govresearchgate.netnih.gov A SQUID magnetometer is highly sensitive and allows for the precise determination of magnetic properties over a wide range of temperatures and applied magnetic fields. nih.govaps.org The data obtained from these measurements, typically presented as the product of molar magnetic susceptibility and temperature (χT) versus temperature (T), provide critical insights into the electronic structure and magnetic behavior of the complex. nih.govnationalmaglab.org
The distinction between paramagnetism and diamagnetism in nickel(II) complexes is fundamentally linked to the presence or absence of unpaired electrons. libretexts.org In an octahedral or tetrahedral ligand field, the d-orbitals are split in such a way that, for a d⁸ configuration, two electrons remain unpaired, resulting in a paramagnetic high-spin state (S=1). chemicalforums.com Conversely, in a strong-field square-planar geometry, the eight d-electrons are paired up in the lower energy orbitals, leading to a diamagnetic low-spin state (S=0). chemicalforums.comresearchgate.net
Nickel(II) hexafluorophosphate complexes can exhibit either behavior depending on the ligands coordinated to the metal center. For instance, square-planar nickel(II) complexes are generally diamagnetic. researchgate.net However, the coordination of additional ligands can induce a change in geometry and spin state. A notable example is a nickel(II) hexafluorophosphate complex derived from a porphyrin analogue. In non-coordinating solvents, this complex adopts a tetracoordinate square-planar geometry and is diamagnetic (low-spin). rsc.org Upon introduction of coordinating solvents like methanol, two solvent molecules bind to the nickel center, forcing a change to an octahedral geometry. This geometric shift is accompanied by a conversion to a paramagnetic (high-spin) state. rsc.org The molar magnetic moment of another complex, [tris(2-aminethyl)amine]-o-iminobenzoquinonenickel(II) hexafluorophosphate, has also been characterized using the SQUID method, confirming its paramagnetic nature. researchgate.net
For paramagnetic nickel(II) complexes, the effective magnetic moment (μ_eff) or the χT product provides valuable information about the electronic ground state and potential magnetic interactions. For a magnetically isolated octahedral Ni(II) ion (S=1), the spin-only value of μ_eff is approximately 2.83 B.M., and the corresponding χT value is around 1.0 cm³ K mol⁻¹. Room temperature χT values for mononuclear Ni(II) complexes are typically in the range of 1.17 to 1.21 cm³ K mol⁻¹, consistent with an S=1 spin state and a g-factor slightly greater than 2.0. nih.govnationalmaglab.org
As the temperature is lowered, the χT value for a simple paramagnetic system is expected to remain constant according to the Curie Law. libretexts.org However, in many real nickel(II) complexes, deviations are observed. A common feature is a gradual or sharp decrease in χT at low temperatures. nih.govnationalmaglab.org This behavior is often a consequence of zero-field splitting (ZFS), which lifts the degeneracy of the M_s sublevels (M_s = -1, 0, +1) of the S=1 ground state. nationalmaglab.org In some cases, a slight increase in χT upon cooling can be observed, which indicates the presence of weak ferromagnetic interactions between nickel centers. nih.gov Conversely, a decrease can also signal weak antiferromagnetic interactions.
The following interactive table presents typical data for a paramagnetic Nickel(II) complex exhibiting zero-field splitting at low temperatures.
| Temperature (K) | χT (cm³ K mol⁻¹) |
| 300 | 1.19 |
| 200 | 1.19 |
| 100 | 1.18 |
| 50 | 1.17 |
| 25 | 1.12 |
| 10 | 0.98 |
| 5 | 0.87 |
| 2 | 0.84 |
Spin-Crossover Phenomena in Related Nickel(II) Systems
Spin-crossover (SCO) is a phenomenon in which a metal complex can switch between two different electronic spin states, typically a low-spin (LS) and a high-spin (HS) state, in response to an external stimulus such as temperature, pressure, or light. wikipedia.org While this behavior is most extensively studied for iron(II) complexes, it is also known to occur in systems with d⁴ through d⁷ electron configurations. wikipedia.org For d⁸ ions like nickel(II), SCO is less common but has been increasingly recognized. rsc.org
The transition involves a change in the coordination environment and metal-ligand bond lengths. wikipedia.org A prime example relevant to nickel(II) hexafluorophosphate is the aforementioned porphyrin analogue complex. This system demonstrates a clear spin-interconversion driven by the coordination of solvent molecules. rsc.org In non-coordinating solvents, it exists in a diamagnetic, square-planar (LS, S=0) state. In coordinating solvents, it converts to a paramagnetic, octahedral (HS, S=1) state. rsc.org This transformation, which can be induced by changing the solvent (solvatochromism) or the temperature (thermochromism), is a form of coordination-induced spin crossover (CISCO). rsc.orgnih.govresearchgate.net Another related system involves a nickel(II)-radical compound that exhibits a drastic spin transition between diamagnetic and paramagnetic states, highlighting a novel class of spin-transition materials. acs.org
Exchange Coupling in Multi-Nuclear Nickel Complexes
Exchange coupling describes the magnetic interaction between adjacent paramagnetic centers, which can occur either within a multi-nuclear molecule (intramolecular) or between molecules in a crystal lattice (intermolecular). These interactions can be ferromagnetic (aligning spins parallel) or antiferromagnetic (aligning spins antiparallel).
In multi-nuclear nickel(II) complexes, the nature and magnitude of the exchange coupling are mediated by the bridging ligands connecting the metal ions. While specific studies on exchange coupling in multi-nuclear nickel(II) hexafluorophosphate complexes are not widely detailed, the principles can be understood from related systems. For example, dinuclear nickel complexes can be designed to study nitrogen fixation, where the interaction between the two nickel centers is crucial. acs.org The synthesis of multinuclear nickel complexes is an active area of research, often involving ligand rearrangement processes. chemrxiv.org
The strength of the interaction is quantified by the exchange coupling constant, J. In a study of a mononuclear Ni(II) complex with significant intermolecular π–π stacking and hydrogen bonding, weak magnetic interactions between adjacent molecules were observed. researchgate.net Fitting the magnetic susceptibility data revealed a very weak net antiferromagnetic interaction (2J = -0.98 cm⁻¹). Theoretical calculations showed that this resulted from the interplay of competing ferromagnetic pathways through π–π stacking and a stronger antiferromagnetic pathway through C-H···O contacts. researchgate.net This illustrates how different structural pathways can mediate magnetic coupling, a principle that directly applies to the interactions within multi-nuclear complexes.
Reactivity and Reaction Mechanisms of Nickel Ii Hexafluorophosphate Complexes
Ligand Substitution Pathways
Ligand substitution is a fundamental reaction class for nickel(II) complexes, involving the replacement of one ligand by another. The mechanism of these reactions is strongly influenced by the coordination number and geometry of the complex.
Ligand substitution reactions at a metal center are generally understood to proceed via a continuum of mechanisms bounded by two extremes: the dissociative (D) and associative (A) pathways. An intermediate mechanism, known as the interchange (I) mechanism, is also prevalent.
Dissociative (D) Mechanism: This is a two-step process where the leaving group (L) first dissociates from the metal complex (MLₙ) to form a lower-coordination-number intermediate (MLₙ₋₁). This intermediate then rapidly reacts with the incoming ligand (Y) to form the final product (MLₙ₋₁Y). This pathway is analogous to an Sₙ1 reaction in organic chemistry.
MLₙ ⇌ MLₙ₋₁ + L (slow, rate-determining step)
MLₙ₋₁ + Y → MLₙ₋₁Y (fast)
Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first attacks the metal complex to form an intermediate with a higher coordination number. Subsequently, the leaving group departs from this intermediate. This is analogous to an Sₙ2 reaction.
MLₙ + Y ⇌ MLₙY (slow, rate-determining step)
MLₙY → MLₙ₋₁Y + L (fast)
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without the formation of a distinct intermediate. The transition state involves weak bonding to both the entering and leaving groups. The interchange mechanism is further classified based on the degree of bond formation with the incoming ligand in the transition state:
Dissociative Interchange (Iₑ): Bond breaking is more significant than bond making in the transition state. This is the most common mechanism for ligand substitution in octahedral Ni(II) complexes, such as [Ni(H₂O)₆]²⁺. mcmaster.ca
Associative Interchange (Iₐ): Bond making to the incoming ligand is more advanced than the breaking of the bond to the leaving group. This pathway is common for coordinatively unsaturated complexes, such as 4-coordinate square planar d⁸ Ni(II) complexes. cbpbu.ac.in
For many nickel(II) hexafluorophosphate (B91526) complexes, which are often six-coordinate and octahedral, the ligand substitution reactions typically follow a dissociative interchange (Iₑ) mechanism. mcmaster.cacdnsciencepub.com However, four-coordinate square planar Ni(II) complexes tend to favor associative pathways. cbpbu.ac.in
The rates of ligand substitution reactions in nickel(II) complexes span a wide range but are generally considered labile, meaning the reactions are fast. cbpbu.ac.inlibretexts.org For instance, the characteristic rate constant for water exchange on the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, is approximately 3 x 10⁴ s⁻¹ at room temperature, which is intermediate compared to other first-row transition metals. libretexts.org
Kinetic studies on various Ni(II) complexes in different solvents have consistently supported a dissociative interchange (Iₑ) mechanism for octahedral species. cdnsciencepub.com The rate of the reaction shows a strong dependence on the identity of the metal ion and the leaving group but is relatively insensitive to the nature of the incoming nucleophile.
While kinetic studies provide information on reaction rates, thermodynamic data, such as equilibrium constants (also known as stability or formation constants, Keq), indicate the position of the equilibrium. The substitution of water ligands in [Ni(H₂O)₆]²⁺ by other ligands is a well-studied example. The large formation constants for ligands like ammonia (B1221849) or ethylenediamine (B42938) indicate a strong thermodynamic driving force for the substitution.
| Reaction | Log(Keq) |
|---|---|
| [Ni(H₂O)₆]²⁺ + NH₃ ⇌ [Ni(H₂O)₅(NH₃)]²⁺ + H₂O | 2.80 |
| [Ni(H₂O)₆]²⁺ + 2NH₃ ⇌ [Ni(H₂O)₄(NH₃)₂]²⁺ + 2H₂O | 5.04 |
| [Ni(H₂O)₆]²⁺ + 3NH₃ ⇌ [Ni(H₂O)₃(NH₃)₃]²⁺ + 3H₂O | 6.77 |
| [Ni(H₂O)₆]²⁺ + 4NH₃ ⇌ [Ni(H₂O)₂(NH₃)₄]²⁺ + 4H₂O | 7.96 |
| [Ni(H₂O)₆]²⁺ + 5NH₃ ⇌ [Ni(H₂O)(NH₃)₅]²⁺ + 5H₂O | 8.71 |
| [Ni(H₂O)₆]²⁺ + 6NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6H₂O | 8.61 |
| [Ni(H₂O)₆]²⁺ + en ⇌ [Ni(H₂O)₄(en)]²⁺ + 2H₂O | 7.52 |
| [Ni(H₂O)₆]²⁺ + 2en ⇌ [Ni(H₂O)₂(en)₂]²⁺ + 4H₂O | 13.86 |
| [Ni(H₂O)₆]²⁺ + 3en ⇌ [Ni(en)₃]²⁺ + 6H₂O | 18.28 |
Oxidative Addition and Reductive Elimination Processes
Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles involving nickel. These reactions involve a change in both the oxidation state and the coordination number of the metal center.
Oxidative Addition is a reaction where a molecule (A-B) adds to a metal center (M), breaking the A-B bond and forming new M-A and M-B bonds. The process increases the oxidation state and coordination number of the metal by two. For a Nickel(II) complex, oxidative addition would lead to a high-valent Nickel(IV) species. While more common for Ni(0), oxidative addition to Ni(II) can be achieved with potent oxidants or specific substrates. acs.orgnih.gov
Reductive Elimination is the microscopic reverse of oxidative addition. Two ligands (A and B) on the metal center couple to form a new A-B bond and leave the metal complex. This process decreases the oxidation state and coordination number of the metal by two. Reductive elimination from Ni(II) to yield a Ni(0) species is a crucial bond-forming step in numerous cross-coupling reactions. However, direct reductive elimination from Ni(II) centers can be kinetically challenging due to the weak oxidizing ability of Ni(II). rsc.orgnih.gov Three primary models have been proposed to facilitate this process:
Direct Reductive Elimination: The direct coupling of two ligands from the Ni(II) center, which often has a high activation barrier. rsc.org
Electron Density-Controlled Reductive Elimination: Modification of the ligand environment to decrease electron density at the nickel center, which can promote the elimination step. rsc.org
Oxidation-Induced Reductive Elimination: The Ni(II) complex is first oxidized to a Ni(III) or Ni(IV) intermediate, from which reductive elimination is much more facile. acs.orgrsc.org
These processes are fundamental to the utility of nickel complexes in catalysis, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Photochemical Reactivity and Light-Promoted Transformations
The absorption of light can promote nickel(II) hexafluorophosphate complexes to electronically excited states, unlocking reaction pathways that are often inaccessible under thermal conditions. These light-promoted transformations are central to the burgeoning field of metallaphotoredox catalysis. thieme-connect.comrsc.org
Upon irradiation with visible or UV light, a Ni(II) complex can be promoted to an excited state, such as a metal-to-ligand charge transfer (MLCT) state or a metal-centered (d-d) state. researchgate.netacs.org These excited states possess different electronic structures, geometries, and reactivities compared to the ground state.
Key photochemical transformations involving Ni(II) complexes include:
Photoinduced Electron Transfer: The excited Ni(II) complex can act as either a potent oxidant or reductant, engaging in single-electron transfer (SET) with a substrate to generate radical intermediates. Studies have shown that Ni(II) aryl halide complexes can form long-lived charge-transfer states that facilitate electron transfer, enabling access to Ni(III) species without an external photocatalyst. acs.org
Energy Transfer: An excited Ni(II) complex can transfer its energy to a substrate, promoting it to its own excited state, which then undergoes further reaction.
Photoinduced Homolysis: Light absorption can weaken a metal-ligand bond, leading to its homolytic cleavage. For example, photoexcitation of certain Ni(II)-aryl complexes can populate a d-d excited state with a significantly weakened Ni-aryl bond, leading to the generation of an aryl radical and a Ni(I) species, which can initiate a catalytic cycle. researchgate.net
Accelerated Reactions: Light can also be used to accelerate thermally accessible steps, such as reductive elimination. Research has demonstrated that the C-C bond-forming reductive elimination from an isolated Ni(IV) complex occurs rapidly upon illumination with blue LEDs. acs.org
These photochemical properties allow Ni(II) complexes to catalyze a wide range of transformations under mild conditions, including cross-coupling reactions and the production of hydrogen from water. acs.orgchinesechemsoc.org
Theoretical and Computational Studies on Nickel Ii Hexafluorophosphate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules and materials.
Calculation of Spectroscopic Parameters
DFT is a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For Nickel(II) hexafluorophosphate (B91526), theoretical calculations could provide insights into its vibrational and electronic spectra.
Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT can help in the assignment of peaks in experimental infrared (IR) and Raman spectra. For the PF6- anion, DFT calculations can predict the characteristic vibrational modes associated with P-F stretching and bending.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and predict the UV-Vis absorption spectrum. For a d8 ion like Ni2+ in an octahedral or distorted octahedral environment, these calculations could help identify and assign the d-d electronic transitions.
While general methodologies exist, specific DFT calculations of the spectroscopic parameters for isolated Nickel(II) hexafluorophosphate are not prominently reported in scientific literature.
Analysis of Bonding and Anion-Cation Interactions
A key aspect of understanding the structure and properties of any ionic compound is the nature of the interactions between its constituent ions. DFT provides tools to analyze the bonding and non-covalent interactions within a system. For Nickel(II) hexafluorophosphate, this would involve examining the interaction between the Ni2+ cation and the two PF6- anions.
Methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the degree of covalent versus ionic character in the Ni-F interactions. These analyses can reveal details about charge transfer and the nature of the forces holding the ions together in the solid state. While such analyses are common for complex nickel coordination compounds, specific studies detailing these interactions for Ni(PF6)2 are scarce.
Molecular Dynamics Simulations for Solution and Solid-State Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of atoms and molecules. These simulations can provide insights into the dynamic properties of Nickel(II) hexafluorophosphate in both the solid state and in solution.
Solid-State Behavior: In the solid state, MD simulations could be used to study phenomena such as phase transitions, thermal expansion, and the vibrational dynamics of the crystal lattice. By employing a suitable force field that describes the interatomic interactions, one could simulate the movement of the Ni2+ and PF6- ions over time at different temperatures.
Solution Behavior: In solution, MD simulations are invaluable for understanding solvation and ion-pairing. A simulation of Nickel(II) hexafluorophosphate dissolved in a solvent like water or acetonitrile (B52724) would reveal the structure of the solvation shells around the Ni2+ and PF6- ions. It would also provide information on the dynamics of solvent exchange and the extent of ion-pairing in the solution.
While MD simulations of various nickel salts in aqueous solutions have been reported, providing insights into the hydration of the Ni2+ ion, specific and detailed molecular dynamics studies focusing on the behavior of Nickel(II) hexafluorophosphate in solution or the solid state are not widely documented.
Supramolecular Chemistry and Crystal Engineering with Nickel Ii Hexafluorophosphate
Role of Hexafluorophosphate (B91526) Anion in Crystal Packing
A significant factor in the crystal packing of organometallic salts containing the hexafluorophosphate anion is the presence of charge-assisted C-H...F hydrogen bonds. acs.org These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal lattice. acs.org The electrostatic attraction between the cationic nickel(II) complex and the anionic hexafluorophosphate enhances the strength of these otherwise weak C-H...F hydrogen bonds. acs.org
In a study of various organometallic hexafluorophosphate salts, it was demonstrated that C-H...F interactions play a significant role in the crystal architecture, with numerous contacts observed at distances shorter than the sum of the van der Waals radii. acs.org Analysis of crystal structures from the Cambridge Structural Database reveals that these interactions are a common feature in organometallic PF₆⁻ salts. acs.org
Table 1: Crystallographic Data for Selected Hexafluorophosphate Salts Illustrating C-H...F Interactions acs.org
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| [(C₅H₅)₂Co][PF₆] (Form I, 293 K) | Monoclinic | P2₁/c | 13.625(8) | 9.313(5) | 9.407(5) | 92.87(4) |
| [(C₅H₅)₂Co][PF₆] (Form II, 243 K) | Monoclinic | P2₁/c | 13.486(10) | 9.278(4) | 9.347(6) | 96.17(1) |
| [(C₅H₅)₂Fe][PF₆] (Form I, RT) | Monoclinic | P2₁/c | 13.636(3) | 9.313(2) | 9.408(2) | 93.17(3) |
| [(C₅H₅)₂Fe][PF₆] (Form II, 143 K) | Monoclinic | P2₁/c | 13.431(10) | 9.268(4) | 9.328(7) | 96.91(6) |
| [(C₆H₆)₂Cr][PF₆] (143 K) | Orthorhombic | Pna2₁ | 9.587(6) | 9.661(4) | 27.510(10) | - |
| [(C₆H₅Me)₂Cr][PF₆] (273 K) | Monoclinic | P2₁/n | 6.793(2) | 11.056(2) | 10.740(5) | 93.41(2) |
Data sourced from a study on hexafluorophosphate organometallic salts, illustrating typical crystallographic parameters where C-H...F interactions are significant. acs.org
Beyond charge-assisted hydrogen bonds, the hexafluorophosphate anion can also influence other weak non-covalent interactions that are crucial in crystal engineering. These interactions, often working in concert, determine the final three-dimensional structure of nickel(II) hexafluorophosphate complexes.
C-H...π Interactions: These interactions occur between a C-H bond and a π-system, such as an aromatic ring of a ligand. The electron-rich π-cloud interacts with the partially positive hydrogen atom. While the PF₆⁻ anion is not directly involved as a π-system, its presence can influence the geometry of the cationic complex, thereby affecting the positioning of ligands and their potential for C-H...π interactions with neighboring molecules. rsc.orgresearchgate.net In some nickel(II) Schiff base complexes, C-H...π interactions have been shown to be a key factor in the crystal packing. researchgate.net
Table 2: Examples of Non-Covalent Interactions in Nickel(II) Complexes
| Interaction Type | Description |
| C-H...F | Charge-assisted hydrogen bonds between C-H groups of the ligands and the fluorine atoms of the hexafluorophosphate anion, significantly influencing crystal packing. acs.org |
| C-H...π | Interactions between C-H bonds and the π-systems of aromatic ligands, contributing to the stability of the supramolecular architecture. The hexafluorophosphate anion can influence ligand orientation, thereby affecting these interactions. rsc.orgresearchgate.net |
| π-π Stacking | Stacking of aromatic rings of the ligands, often promoted by the presence of the non-coordinating hexafluorophosphate anion which allows for favorable spatial arrangement. rsc.org |
| C=O...H-C | Hydrogen bonding involving carbonyl groups on the ligands, which can play a role in the crystal packing of nickel(II) hexafluorophosphate complexes containing such functionalities. |
Co-crystallization Phenomena Involving Nickel(II) Hexafluorophosphate Salts
Co-crystallization is a technique used to design multi-component crystalline solids, or co-crystals, where at least two different chemical species are held together in a stoichiometric ratio within a single crystal lattice through non-covalent interactions. ijprajournal.com This strategy has been widely employed in pharmaceutical sciences to improve the physicochemical properties of active pharmaceutical ingredients. nih.govnih.gov
In the realm of coordination chemistry, co-crystallization can be utilized to create novel materials with tailored properties. The use of nickel(II) hexafluorophosphate as one of the components in a co-crystal can be advantageous. The PF₆⁻ anion's ability to participate in various non-covalent interactions, as discussed previously, makes it a useful building block in the design of co-crystals.
The formation of co-crystals can be achieved through various methods, including:
Solution Co-crystallization: This involves dissolving the components in a suitable solvent and allowing them to crystallize together. The choice of solvent is crucial as it can influence the solubility of the components and the kinetics of crystallization. ijprajournal.com
Grinding (Mechanochemistry): This solvent-free or liquid-assisted grinding method involves the mechanical mixing of the solid components to induce co-crystal formation. nih.gov
Melt Crystallization: This technique involves melting a physical mixture of the components followed by cooling to induce co-crystallization. nih.gov
While specific examples of co-crystals involving nickel(II) hexafluorophosphate are not extensively documented in the readily available literature, the principles of co-crystallization are certainly applicable. For instance, a nickel(II) hexafluorophosphate complex could be co-crystallized with a neutral organic molecule (a co-former) that can form strong hydrogen bonds or other directional interactions with the ligands of the nickel complex or even with the PF₆⁻ anion. The resulting co-crystal would have a unique crystal structure and potentially different physical properties compared to the individual components.
Design of Metallo-Supramolecular Architectures (e.g., Helicates, Nano-cylinders)
The principles of self-assembly, guided by the coordination preferences of the metal ion and the nature of the organic ligands and counter-ions, are central to the design of complex metallo-supramolecular architectures. Nickel(II) hexafluorophosphate has been utilized in the synthesis of such structures, including helicates.
Helicates: These are aesthetically pleasing supramolecular structures in which one or more ligand strands wrap around a central axis defined by a series of metal ions. The formation of a helicate is a result of the interplay between the ligand's topology and the coordination geometry of the metal ion. The hexafluorophosphate anion is often employed in the synthesis of cationic helicates, where it serves as a non-coordinating counter-ion that balances the charge of the helical assembly. Its presence in the crystal lattice is then governed by the aforementioned non-covalent interactions.
The design of these complex architectures is a testament to the power of molecular recognition and self-assembly, where the specific geometric and electronic properties of nickel(II) and the hexafluorophosphate anion are harnessed to create highly ordered and functional supramolecular systems.
Advanced Research Directions and Emerging Areas
High-Pressure Investigations of Nickel(II) Hexafluorophosphate (B91526) Complexes
The study of coordination complexes under high pressure provides fundamental insights into the nature of chemical bonds and the stability of materials. While direct high-pressure crystallographic studies on nickel(II) hexafluorophosphate complexes are not extensively documented, research on analogous nickel(II) compounds allows for informed predictions regarding their behavior. Applying pressure can induce significant and often reversible changes in molecular geometry, electronic configuration, and crystal structure.
Applying hydrostatic pressure to crystals of nickel(II) complexes typically results in a contraction of the unit cell dimensions. This compression is often anisotropic, meaning it occurs at different rates along different crystal axes. The primary effect on the coordination sphere of the nickel(II) ion is the shortening of the metal-ligand bond distances.
In a typical octahedral [Ni(L)6]2+ complex (where L is a neutral ligand), the compression can lead to a distortion of the coordination geometry. For instance, studies on the chiral metal-organic framework [Ni(L-Asp)(H2O)2]·H2O show that pressure causes a rotation of the Ni(II) octahedra, leading to a significant shift in the positions of the axial bonds relative to the polymer chain direction. researchgate.net This twisting of the coordination sphere is a common response to minimize steric strain as the intermolecular distances decrease.
The electronic structure of the Ni(II) ion (a d8 system) is also sensitive to pressure. In octahedral complexes, pressure generally increases the ligand field splitting energy (10Dq), which can affect the spin state and spectroscopic properties. For high-spin octahedral Ni(II) complexes, which are paramagnetic, this increase in ligand field strength is not typically sufficient to induce a spin-crossover to a low-spin square planar (diamagnetic) state without a concurrent change in the primary coordination number or a major structural rearrangement. However, subtle changes in electronic spectra, such as shifts in the d-d transition bands to higher energies, are expected.
In analogous systems like nickel-doped MgSiF6·6H2O, high pressure has been shown to alter the zero-field splitting parameter (D), which characterizes the axial splitting of the EPR spectrum. researchgate.net This indicates that pressure directly modifies the electronic ground state of the Ni2+ ion by changing the geometry of its immediate coordination environment.
A significant area of high-pressure research is the discovery of pressure-induced phase transitions, where a material abruptly changes its crystal structure to a more thermodynamically stable arrangement at a higher density. nih.gov For nickel(II) hexafluorophosphate complexes, it is plausible that applying pressure could induce such transitions.
In the case of the nickel aspartate framework [Ni(L-Asp)(H2O)2]·H2O, a reversible phase transition is observed between 0.58 GPa and 1.26 GPa. researchgate.net Both the low-pressure and high-pressure polymorphs remain in the same orthorhombic space group (P212121), but the transition involves a significant rearrangement of the internal structure, including the aforementioned rotation of the NiO6 octahedra. researchgate.net This demonstrates that even without a change in space group symmetry, profound structural modifications can occur.
The table below summarizes the observed effects of pressure on the unit cell of the analogous [Ni(L-Asp)(H2O)2]·H2O framework, illustrating a typical response for a coordination polymer.
| Pressure (GPa) | Phase | a-axis (Å) | b-axis (Å) | c-axis (Å) | Volume (ų) |
|---|---|---|---|---|---|
| Ambient | NiAsp–I | 12.2908 | 8.9941 | 7.6033 | 840.21 |
| 0.58 | NiAsp–I | 12.115 | 8.895 | 7.521 | 811.4 |
| 1.26 | NiAsp–II | 11.911 | 8.611 | 7.592 | 778.2 |
| 6.07 | NiAsp–II | 11.493 | 8.239 | 7.371 | 698.1 |
Data derived from a study on the analogous compound [Ni(L-Asp)(H₂O)₂]·H₂O. researchgate.net
Exploration of Nickel Hexafluorophosphate in Ionic Liquids and Electrolytes
Ionic liquids (ILs), which are salts with melting points below 100 °C, are under intense investigation as alternative electrolytes for electrochemical applications due to their high thermal stability, low volatility, and wide electrochemical windows. mdpi.com The hexafluorophosphate anion (PF6-) is a common component of water-stable ILs. utexas.edu The dissolution of nickel(II) hexafluorophosphate in these media is an emerging area of research, particularly for electrodeposition and next-generation batteries.
When Ni(PF6)2 is dissolved in an ionic liquid, the Ni2+ ion is solvated by the IL's anions. In studies using the ionic liquid 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)amide (BMPTFSA) with a Ni(TFSA)2 salt, UV-vis spectra indicated that the Ni(II) ion adopts an octahedral coordination geometry with the TFSA- anions. researchgate.net A similar octahedral coordination by the hexafluorophosphate anions would be expected in a PF6--based ionic liquid.
The electrochemical behavior of Ni(II) in these systems is of significant interest. Cyclic voltammetry studies of Ni(II) complexes in various ILs have successfully demonstrated the reversible deposition and stripping of metallic nickel. researchgate.netresearchgate.net This opens up possibilities for using Ni(PF6)2 in ILs for high-quality nickel plating and the fabrication of nanostructured materials.
Furthermore, with the growing interest in alternatives to lithium-ion batteries, nickel-ion batteries (NIBs) are being considered. revetec.comnickel-iron-battery.comwikipedia.org A key component of such a battery would be a suitable electrolyte capable of efficiently transporting Ni2+ ions. An electrolyte comprising Ni(PF6)2 dissolved in a mixture of organic carbonates or an ionic liquid could serve this purpose. The PF6- anion is well-established in commercial lithium-ion batteries for its ability to form a stable solid-electrolyte interphase (SEI) on the anode, which is crucial for long-term cycling stability. wikipedia.orgrsc.org
The table below summarizes key electrochemical parameters for a Ni(II) species in an analogous ionic liquid system.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Ni(II) Source | Ni(TFSA)₂ | in BMPTFSA | researchgate.net |
| Coordination Geometry | Octahedral ([Ni(TFSA)₃]⁻) | in BMPTFSA | researchgate.net |
| Diffusion Coefficient of Ni(II) | 9.3 x 10⁻⁸ cm²s⁻¹ | Room Temperature | researchgate.net |
| Nucleation Mechanism | 3D Instantaneous | on Platinum | researchgate.net |
Integration into Hybrid Materials and Frameworks
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgmdpi.com These materials are of immense interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. Nickel-based MOFs are widely studied, with numerous examples synthesized using precursors like nickel nitrate, nickel chloride, or nickel acetate. rsc.orgmdpi.comnih.gov
The use of nickel(II) hexafluorophosphate as a metal precursor in the synthesis of MOFs and CPs is an emerging strategy. scielo.org.mx The primary advantage of using a salt with a weakly coordinating or non-coordinating anion like hexafluorophosphate is that the anion is less likely to compete with the organic linker for coordination sites on the nickel(II) center. This can lead to the formation of the desired framework topology without interference from the counter-ion. In many syntheses, the PF6- anion simply serves to balance the charge of the resulting cationic framework or is washed away during purification.
For example, the synthesis of the complex Ni(bdahp)32 demonstrates the use of a hexafluorophosphate salt to isolate a nickel complex where the metal's coordination sphere is fully occupied by the desired organic ligands, with the PF6- ions acting as non-coordinating counter-ions in the crystal lattice. scielo.org.mx This principle can be extended to the synthesis of extended frameworks. By reacting Ni(PF6)2 with multitopic organic linkers (e.g., carboxylates or pyridyl-based ligands) under solvothermal conditions, it is possible to construct novel 1D, 2D, or 3D nickel-based frameworks. rsc.orgnih.gov
Furthermore, nickel-containing MOFs can serve as sacrificial precursors to create nanostructured hybrid materials. nih.govrsc.org For instance, a Ni-MOF can be synthesized and then carefully pyrolyzed or treated with other reagents to form nickel oxides, sulfides, or phosphides embedded within a porous carbon matrix. rsc.org These derived materials often exhibit enhanced catalytic activity or performance as electrode materials in supercapacitors and batteries. Using Ni(PF6)2 as the initial precursor could influence the morphology and properties of the final hybrid material.
Q & A
Q. How can researchers ensure ethical reporting of this compound studies?
- Methodological Answer : Disclose all synthetic yields, failed experiments, and safety incidents to avoid publication bias. Follow journal guidelines (e.g., Beilstein Journal’s requirements for experimental detail) . Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) when sharing datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
